Pyrrolidin-3-ylmethanethiol hydrochloride
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Overview
Description
Pyrrolidin-3-ylmethanethiol hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-ylmethanethiol hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-3-ylmethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under an inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pyrrolidin-3-ylmethanethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of catalysts and other industrially relevant materials.
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylmethanethiol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methanethiol group.
Pyrrolidin-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidin-3-ylmethanethiol hydrochloride is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and expands its utility in various applications .
Properties
Molecular Formula |
C5H12ClNS |
---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
pyrrolidin-3-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H |
InChI Key |
AHICRVKVRGNCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CS.Cl |
Origin of Product |
United States |
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